molecular formula C23H20N4O2 B1677926 N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid CAS No. 138460-25-0

N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid

Cat. No.: B1677926
CAS No.: 138460-25-0
M. Wt: 384.4 g/mol
InChI Key: KGHMYJFHUHFOGL-UHFFFAOYSA-N
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Description

N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a guanidine group attached to a diphenylmethyl moiety and a cyanophenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of amines

    Substitution: Replacement of functional groups with nucleophiles

Scientific Research Applications

N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(P-CYANOPHENYL)-N’-DIPHENYLMETHYL-GUANIDINE-ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its guanidine group provides strong basicity, while the cyanophenyl and diphenylmethyl groups offer additional sites for chemical modification and interaction with biological targets .

Properties

CAS No.

138460-25-0

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[(benzhydrylamino)-(4-cyanoanilino)methylidene]amino]acetic acid

InChI

InChI=1S/C23H20N4O2/c24-15-17-11-13-20(14-12-17)26-23(25-16-21(28)29)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,16H2,(H,28,29)(H2,25,26,27)

InChI Key

KGHMYJFHUHFOGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(N-(p-cyanophenyl)-N'-(diphenylmethyl)guanidine)acetic acid
CP-DPM-GA
N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidineacetic acid
N-(p-cyanophenyl)-N'-(diphenylmethyl)-N''-(carboxymethyl)guanidine
NC 174
NC-174
NC174

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid
Reactant of Route 2
Reactant of Route 2
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid
Reactant of Route 3
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid
Reactant of Route 4
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid
Reactant of Route 5
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid
Reactant of Route 6
N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid

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